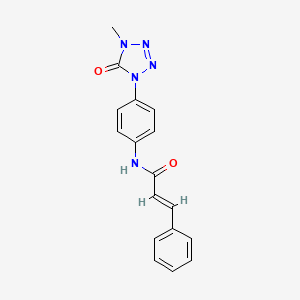

![molecular formula C15H20N2O5S2 B3018807 N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034486-74-1](/img/structure/B3018807.png)

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide" is a sulfonamide derivative, a class of compounds known for their antimicrobial properties. Sulfonamides are synthetic antimicrobial agents that contain the sulfonamide group. They are analogs of p-aminobenzoic acid (PABA) and act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition results in the prevention of bacterial growth and replication.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the combination of a sulfonamide nucleus with various heterocycles to enhance biological activity. For instance, the synthesis of novel sulfonamide-1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles has been reported to show significant antibacterial and antifungal activities . These compounds were synthesized by combining two pharmacologically compatible molecules, which suggests that a similar approach could be used for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial in determining their biological activity. Conformational analysis using NMR spectroscopy and molecular modeling techniques has been employed to understand the structure-activity relationships of these compounds . The presence of different heterocyclic rings such as triazoles, thiadiazoles, and oxadiazoles has been shown to influence the antifungal and antibacterial properties of these molecules .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including transannulation and coupling reactions. For example, Rh(II)-catalyzed transannulation of 1,2,4-oxadiazole derivatives with N-sulfonyl-1,2,3-triazoles has been used to synthesize 5-sulfonamidoimidazoles . Additionally, a denitrogenative coupling of N-sulfonyl-1,2,3-triazoles with β-enamino esters has been reported to afford 2,5-dihydro-1H-imidazoles . These reactions demonstrate the chemical versatility of sulfonamide derivatives and their potential for creating diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Schiff bases derived from sulfonamides, for example, have been studied for their spectroscopic properties and crystal structure, providing insights into their tautomerism and potential photochromic and thermochromic characteristics . These properties are essential for understanding the pharmacokinetics and pharmacodynamics of the compounds.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications : Rahman et al. (2014) explored the pharmacological potential of a series of N-substituted benzene sulfonamide derivatives, which includes compounds structurally related to the one you're interested in. These compounds were evaluated for their diuretic, antihypertensive, and anti-diabetic potential in rats, with some showing significant activity compared to standard treatments (Rahman et al., 2014).

Antimicrobial and Antiproliferative Properties : Designing and synthesizing novel sulfonamide derivatives, including compounds similar to the one you mentioned, has been a focus for developing new antimicrobial and antiproliferative agents. This includes studies by authors like Duan et al. (2016), who evaluated the cytotoxic activity of N-arylpyrazole derivatives bearing the sulfonamide moiety against various human tumor cell lines (Duan et al., 2016).

Cancer Treatment Applications : The compound has relevance in the field of photodynamic therapy for cancer treatment. Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide derivative groups, demonstrating potential as Type II photosensitizers for treating cancer (Pişkin et al., 2020).

Antioxidant Properties : Research into the antioxidant properties of sulfonamide-linked compounds has been conducted, indicating potential therapeutic applications. For instance, Padmaja et al. (2014) synthesized a class of sulfone/sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles), assessing their antioxidant activity, with some compounds showing significant potential (Padmaja et al., 2014).

Environmental Applications : Ricken et al. (2013) studied the degradation of sulfonamide antibiotics in the environment, revealing a novel microbial strategy to eliminate these compounds. This research highlights the environmental impact and biodegradation pathways of sulfonamides (Ricken et al., 2013).

Eigenschaften

IUPAC Name |

N-[(4-methoxythian-4-yl)methyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5S2/c1-17-12-9-11(3-4-13(12)22-14(17)18)24(19,20)16-10-15(21-2)5-7-23-8-6-15/h3-4,9,16H,5-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJGVPKEVJBJBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3(CCSCC3)OC)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

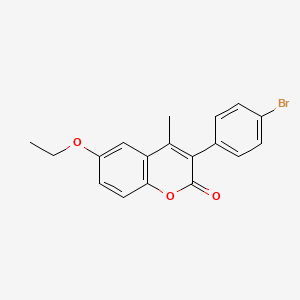

![[4-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B3018724.png)

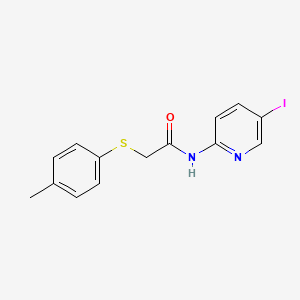

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B3018726.png)

![3-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide](/img/structure/B3018727.png)

![7-acetyl-2-((3-chlorobenzyl)thio)-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3018730.png)

![2-[1-(6-Chloro-2-methylpyridine-3-carbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B3018732.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B3018735.png)

![[6-(Cyclopentyloxy)pyridin-3-yl]methanamine](/img/structure/B3018739.png)

![Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate](/img/structure/B3018740.png)

![2,4-Dimethyl-2,3-dihydro-furo[3,2-c]quinoline-8-carboxylic acid](/img/structure/B3018741.png)

![2,6-difluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B3018743.png)

![2-(2-Chloropropanoyl)-1,3,4,5,6,7,8,8a-octahydrocyclohepta[c]pyrrole-3a-carbonitrile](/img/structure/B3018747.png)